molecular formula C21H18N6O5S B10885788 2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

Cat. No.: B10885788
M. Wt: 466.5 g/mol
InChI Key: URPLBZRWKQKBFH-UHFFFAOYSA-N
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Description

2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of functional groups, including a nitroaniline moiety, an oxoethyl group, and a triazinoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The nitroaniline and oxoethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .

Scientific Research Applications

2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Specific pathways involved may include those related to cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N6O5S

Molecular Weight

466.5 g/mol

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C21H18N6O5S/c1-2-26-16-6-4-3-5-15(16)19-20(26)23-21(25-24-19)33-12-18(29)32-11-17(28)22-13-7-9-14(10-8-13)27(30)31/h3-10H,2,11-12H2,1H3,(H,22,28)

InChI Key

URPLBZRWKQKBFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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